3-Hydroxy-1-naphthoic acid

Vue d'ensemble

Description

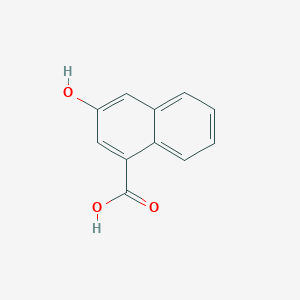

3-Hydroxy-1-naphthoic acid is an organic compound with the molecular formula C11H8O3. It is one of the several hydroxynaphthoic acids and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a hydroxyl group (-OH) and a carboxyl group (-COOH) attached to a naphthalene ring, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Hydroxy-1-naphthoic acid can be synthesized through several methods. One common method involves the carboxylation of 2-naphthol using the Kolbe-Schmitt reaction. This reaction typically requires the presence of a strong base, such as sodium hydroxide, and carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of solvents like toluene or ethanol to remove impurities.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Hydroxy-1-naphthoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form dihydroxynaphthoic acids using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the carboxyl group to an aldehyde or alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products:

Oxidation: Dihydroxynaphthoic acids.

Reduction: Naphthaldehyde or naphthyl alcohol.

Substitution: Esters or ethers of this compound.

Applications De Recherche Scientifique

Medicinal Chemistry

a. NMDA Receptor Modulation

3-Hydroxy-1-naphthoic acid has been studied for its potential role as an allosteric modulator of N-methyl-D-aspartate (NMDA) receptors. Research indicates that the addition of a 3-hydroxy group to naphthoic acid derivatives enhances their inhibitory activity at specific NMDA receptor subtypes (GluN1/GluN2C and GluN1/GluN2D) . This modulation is significant in the context of neurodegenerative diseases where NMDA receptor overactivation is implicated.

b. Antihypertensive Properties

Recent studies have shown that 3-HNA acts as a chemical chaperone that can reduce angiotensin II-induced vascular remodeling and hypertension in vivo. In experiments involving mice, treatment with 3-HNA resulted in significant prevention of hypertension and associated heart weight increases, indicating its potential as a therapeutic agent for cardiovascular diseases .

Materials Science

a. Dyes and Pigments Production

this compound serves as an important intermediate in the synthesis of various dyes and pigments. Its derivatives are utilized in the production of colorants due to their vibrant hues and stability . The compound's chemical structure allows for modifications that enhance dye properties, making it valuable in industrial applications.

b. Ionic Liquids for Heavy Metal Extraction

Recent innovations have introduced 3-HNA-based ionic liquids as environmentally friendly alternatives for the extraction of heavy metals from aqueous solutions. These ionic liquids exhibit favorable physicochemical properties that facilitate efficient metal recovery while minimizing environmental impact .

Environmental Applications

a. Biodegradation Studies

Research has indicated that this compound is inherently biodegradable, with studies showing significant degradation rates under controlled conditions . This property is crucial for assessing the environmental impact of compounds used in industrial processes, particularly in water treatment applications.

b. Spectrofluorimetric Determination

The compound has been employed in spectrofluorimetric methods to determine its concentration in environmental samples, such as river water, through the formation of ternary complexes with zirconium (IV) and beta-cyclodextrin. This method enhances the detection sensitivity of 3-HNA in complex matrices .

Case Studies

Mécanisme D'action

The mechanism of action of 3-hydroxy-1-naphthoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and participate in acid-base reactions, influencing its reactivity and interactions with other molecules. These properties make it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Comparaison Avec Des Composés Similaires

3-Hydroxy-1-naphthoic acid can be compared with other hydroxynaphthoic acids, such as:

- 2-Hydroxy-1-naphthoic acid

- 4-Hydroxy-1-naphthoic acid

- 5-Hydroxy-1-naphthoic acid

- 6-Hydroxy-1-naphthoic acid

Uniqueness: The position of the hydroxyl group in this compound gives it unique reactivity and properties compared to its isomers. For example, the hydroxyl group at the 3-position allows for specific substitution reactions that may not be possible with other isomers.

Activité Biologique

3-Hydroxy-1-naphthoic acid (3-HNA) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound has the molecular formula and is characterized by a naphthalene ring with a hydroxyl group and a carboxylic acid functional group. Its structure contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its role as a chemical chaperone. It has been shown to modulate the unfolded protein response (UPR), which is critical in cellular stress responses, particularly in conditions leading to hypertension and cardiovascular diseases.

1. Cardiovascular Effects

A study highlighted the effects of 3-HNA in preventing vascular remodeling and hypertension induced by angiotensin II (AngII) in mice. The administration of 3-HNA resulted in:

- Prevention of Hypertension : Mice treated with 3-HNA showed significantly lower blood pressure compared to controls receiving only AngII.

- Histological Improvements : There was a marked reduction in vascular medial thickening and perivascular fibrosis, indicating protective effects against structural changes in blood vessels .

- Inhibition of Protein Synthesis : In cultured vascular smooth muscle cells, 3-HNA reduced AngII-induced protein synthesis, suggesting a potential mechanism for its antihypertensive effects .

2. Cytotoxicity and Mutagenicity Studies

Investigations into the cytotoxic effects of 3-HNA revealed mixed results:

- Non-Mutagenic Properties : In Ames tests using various strains of Salmonella typhimurium and Escherichia coli, 3-HNA was determined to be non-mutagenic, indicating safety in terms of genetic damage .

- Acute Toxicity : The acute oral LD50 in rats was reported between 823-1040 mg/kg, with symptoms including reduced activity and gastrointestinal irritation. These findings highlight the importance of dosage in therapeutic applications .

Case Study 1: Hypertension Treatment

A controlled study involved administering 3-HNA to mice subjected to AngII infusion over two weeks. The results demonstrated that:

- Blood pressure levels were significantly lower in the treatment group.

- Histopathological analysis confirmed reduced vascular damage compared to untreated controls.

These findings support the hypothesis that 3-HNA can serve as a novel therapeutic agent for managing hypertension .

Case Study 2: Reproductive Toxicity Assessment

In reproductive toxicity studies, no adverse effects on reproductive capabilities were observed at doses up to 200 mg/kg bw/day. This suggests that 3-HNA may be safe for use in contexts where reproductive health is a concern .

Summary of Findings

The biological activity of this compound encompasses several key areas:

Propriétés

IUPAC Name |

3-hydroxynaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCISOSJGBCQHHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173369 | |

| Record name | 3-Hydroxy-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19700-42-6 | |

| Record name | 3-Hydroxy-1-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019700426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXY-1-NAPHTHOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY8XN9GFR5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.